Thiazolidine

Beschreibung

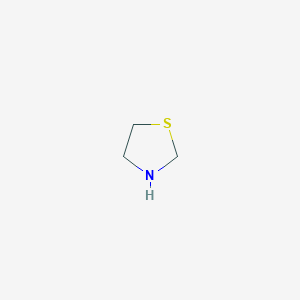

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c1-2-5-3-4-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYGFUAIIOPWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198447 | |

| Record name | Thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-78-9 | |

| Record name | Thiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIAZOLIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I320806BKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Thiazolidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazolidine scaffold, a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This guide provides a comprehensive overview of the this compound core, its synthesis, mechanisms of action, therapeutic applications, and the experimental protocols used in its evaluation, with a focus on the 2,4-thiazolidinedione (B21345) (TZD) subclass.

The this compound Core: Structure and Significance

The fundamental this compound ring can be substituted at various positions, but it is the 2,4-dione derivative, commonly known as TZD or glitazone, that has garnered the most significant attention in drug discovery.[1] The TZD core is a key pharmacophore, a structural feature responsible for a drug's biological activity.[2] Its importance is underscored by the successful development of TZD-based drugs for type 2 diabetes, such as pioglitazone (B448) and rosiglitazone.[3] Beyond its well-established role in treating metabolic disorders, the this compound scaffold has demonstrated remarkable potential in oncology, infectious diseases, and inflammatory conditions.[4][5]

Synthesis of this compound Derivatives

The synthesis of the core this compound-2,4-dione ring and its subsequent derivatization are crucial steps in the development of novel therapeutic agents.

Synthesis of the this compound-2,4-dione (TZD) Core

A common and efficient method for the synthesis of the TZD core involves the condensation of thiourea (B124793) and monochloroacetic acid.[6]

Experimental Protocol: Synthesis of this compound-2,4-dione

-

Reactants: Thiourea and monochloroacetic acid.

-

Solvent: Water.

-

Procedure:

-

A mixture of thiourea (e.g., 43.4 mmol) and monochloroacetic acid (e.g., 44.0 mmol) in water is prepared in a pressure vial.[6]

-

The reaction mixture is stirred at room temperature for 1 hour.[6]

-

The mixture is then subjected to microwave irradiation at 110 °C for approximately 12 minutes.[6]

-

After cooling, the solution is stirred at room temperature for another hour to allow for precipitation.[6]

-

The resulting precipitate is recrystallized from water to yield the pure this compound-2,4-dione product as a white crystalline solid.[6]

-

Derivatization of the TZD Scaffold

The TZD core can be readily functionalized at the C5 and N3 positions, allowing for the creation of a diverse library of compounds with varied biological activities.[7] A widely used method for derivatization at the C5 position is the Knoevenagel condensation with various aldehydes.[6]

Experimental Protocol: Knoevenagel Condensation for C5-Substituted TZDs

-

Reactants: this compound-2,4-dione and a selected aldehyde.

-

Catalyst: Piperidine (B6355638).

-

Solvent: Toluene (B28343).

-

Procedure:

-

This compound-2,4-dione and the desired aldehyde (e.g., 4-hydroxybenzaldehyde) are suspended in dry toluene.[8]

-

A catalytic amount of piperidine is added to the mixture.[8]

-

The mixture is refluxed with stirring.[8]

-

After the complete removal of water and reaching a temperature above 110°C, the reaction is stirred for an additional hour.[8]

-

Upon cooling, the product precipitates and can be filtered and washed with cold toluene and ethanol.[8]

-

The following diagram illustrates a general workflow for the synthesis and initial screening of a this compound derivative library.

Mechanisms of Action

The biological effects of this compound derivatives are mediated through various molecular mechanisms, with the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) being the most extensively studied, particularly for the TZD class of compounds.[9]

PPARγ Agonism: The Antidiabetic Effect

Thiazolidinediones are potent and selective agonists for PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[3][10]

The PPARγ Signaling Pathway:

-

Ligand Binding: TZDs, acting as synthetic ligands, bind to and activate PPARγ.[9]

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[9]

-

DNA Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9]

-

Gene Transcription: This binding event modulates the transcription of genes involved in:

-

Adipocyte Differentiation: Promoting the formation of smaller, more insulin-sensitive fat cells.[11]

-

Fatty Acid Uptake and Storage: Increasing the storage of fatty acids in adipocytes, which reduces the levels of circulating free fatty acids.[10]

-

Glucose Metabolism: Enhancing the cells' dependence on glucose oxidation for energy.[9]

-

This ultimately leads to improved insulin (B600854) sensitivity in peripheral tissues like muscle and fat.[11]

Anticancer Mechanisms

This compound derivatives have demonstrated significant anticancer activity through both PPARγ-dependent and -independent mechanisms.[7]

-

PPARγ-Dependent Mechanisms: Activation of PPARγ in cancer cells can lead to:

-

PPARγ-Independent Mechanisms: Some TZD derivatives exert their anticancer effects without activating PPARγ, suggesting they interact with other cellular targets. These mechanisms are an active area of research.[7]

Antimicrobial and Anti-inflammatory Mechanisms

-

Antimicrobial Activity: Thiazolidinone derivatives have shown broad-spectrum antimicrobial activity. One proposed mechanism is the inhibition of bacterial enzymes essential for cell wall synthesis, such as MurB.[12]

-

Anti-inflammatory Activity: The anti-inflammatory effects of some this compound derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[13]

Therapeutic Applications and Biological Activities

The versatility of the this compound scaffold has led to its investigation in a wide range of therapeutic areas.

Antidiabetic Activity

As previously discussed, TZDs are well-established insulin sensitizers for the treatment of type 2 diabetes.[3]

Anticancer Activity

Numerous studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity | IC50 Value (µM) | Reference |

| Compound 20a | HeLa (Cervical) | Anticancer | 2.99 | [14] |

| Compound 6a | MDA-MB-231 (Breast) | Anticancer | 7.6 | [14] |

| Compound 6a | MCF-7 (Breast) | Anticancer | 8.4 | [14] |

| Compound 7 | RPMI-8226 (Leukemia) | Anticancer | 1.61 | [14] |

| Compound 7 | SR (Leukemia) | Anticancer | 1.11 | [14] |

| 5d (NSC: 768619/1) | NCI-H522 (Non-Small Cell Lung) | GI50 | 1.36 | [15] |

| 5d (NSC: 768619/1) | COLO 205 (Colon) | GI50 | 1.64 | [15] |

| 5d (NSC: 768619/1) | RXF 393 (Renal) | GI50 | 1.15 | [15] |

| 5d (NSC: 768619/1) | MDA-MB-468 (Breast) | GI50 | 1.11 | [15] |

| Compound 22 | HepG2 (Liver) | Anticancer | 2.04 | [16] |

| Compound 22 | MCF-7 (Breast) | Anticancer | 1.21 | [16] |

| Compound 19e | MDA-MB-231 (Breast) | Anticancer | 0.97 | [17] |

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, PC-3).

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the synthesized thiazolidinone derivatives for a specified period (e.g., 48 hours).[18]

-

After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[18]

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[18]

-

Antimicrobial Activity

This compound derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | Activity | MIC Value (mg/mL) | Reference |

| Compound 5 | S. Typhimurium | Antibacterial | 0.008-0.06 | [10] |

| TD-H2-A | S. aureus strains | Antibacterial | 0.0063-0.025 | [8] |

| This compound derivatives | Gram-positive bacteria | Antibacterial | 0.002-0.016 | [19] |

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

-

Microorganisms: A panel of bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Procedure:

-

A two-fold serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

-

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of this compound derivatives make them attractive candidates for the treatment of various inflammatory diseases.

Table 3: Anti-inflammatory and Antioxidant Activity of Selected this compound Derivatives

| Compound | Assay | Activity | IC50 Value | Reference |

| Compound 3b | COX-2 Inhibition | Anti-inflammatory | - (61.75% inhibition) | [13] |

| Thiazolidinone derivatives 24a, 24b | COX-1/COX-2 Inhibition | Anti-inflammatory | 5.6/1.52 µM and 4.5/1.06 µM | [20] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Method: A colorimetric enzyme assay kit is used to evaluate the inhibition of human recombinant COX-2.[13]

-

Procedure:

-

The test compounds are incubated with the COX-2 enzyme.

-

A chromogenic substrate is added, and the enzyme activity is measured by monitoring the color change using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound.[13] Celecoxib can be used as a reference standard.[13]

-

Conclusion and Future Perspectives

The this compound scaffold, particularly the 2,4-thiazolidinedione core, continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets have solidified its status as a privileged structure. While the success of TZDs in diabetes management is well-documented, the expanding research into their anticancer, antimicrobial, and anti-inflammatory properties highlights the immense untapped potential of this scaffold. Future research will likely focus on the development of novel this compound derivatives with improved potency and selectivity for various therapeutic targets, as well as a deeper understanding of their PPARγ-independent mechanisms of action. The continued exploration of this versatile scaffold promises to yield new and effective treatments for a wide range of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benthamscience.com [benthamscience.com]

- 3. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 4. Quantitative structure activity relationship (QSAR) modeling study of some novel this compound 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. galaxypub.co [galaxypub.co]

- 15. Synthesis of this compound-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of new this compound-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.vensel.org [pubs.vensel.org]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thiazolidine Ring System: A Comprehensive Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine ring, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, is a cornerstone of medicinal chemistry and drug discovery.[1] Its unique structural features and chemical reactivity have led to its incorporation into a wide array of pharmacologically active compounds, including the life-saving antibiotic penicillin and the anti-diabetic thiazolidinediones.[2] This in-depth technical guide explores the core chemical properties of the this compound ring system, providing detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.

Synthesis of the this compound Core

The fundamental approach to synthesizing the this compound ring involves the condensation reaction between a β-amino-thiol and an aldehyde or ketone.[2] A classic and widely employed method is the reaction of cysteamine (B1669678) with formaldehyde (B43269).[2]

General Experimental Protocol for this compound Synthesis

A common laboratory-scale synthesis of the parent this compound ring is achieved through the condensation of cysteamine and formaldehyde.[2] For the synthesis of 2,4-thiazolidinedione (B21345) (TZD), a key pharmacophore, a well-established protocol involves the reaction of thiourea (B124793) and chloroacetic acid.[3][4]

Synthesis of 2,4-Thiazolidinedione (TZD): [4]

-

A mixture of thiourea (e.g., 3.34 g, 43.4 mmol) and monochloroacetic acid (e.g., 4.16 g, 44.0 mmol) is prepared in water (e.g., 8 mL) within a pressure vial equipped with a stir bar.

-

The reaction mixture is stirred for 1 hour at room temperature.

-

The mixture is then subjected to microwave irradiation at 110 °C and 350 W for approximately 12 minutes (e.g., a 2-minute ramp followed by a 10-minute hold).

-

After irradiation, the solution is cooled and stirred at room temperature for 1 hour to facilitate precipitation.

-

The resulting precipitate is recrystallized from water to yield the pure 2,4-thiazolidinedione as a white crystalline solid.

This microwave-assisted protocol offers advantages in terms of reduced reaction times and often leads to good yields.[4]

Chemical Reactivity of the this compound Ring

The chemical behavior of the this compound ring is characterized by several key reactions, including ring-opening, oxidation, and reactions at substituted positions.

Ring-Opening Reactions

A crucial aspect of this compound chemistry is its propensity to undergo reversible ring-opening reactions, typically through the cleavage of the C-S bond to form an iminium ion intermediate.[5][6][7] This process is particularly well-studied in penicillin derivatives.[5][7] The pH of the solution significantly influences the mechanism and rate of this ring-opening.[5][6]

-

At low pH: The reaction proceeds via a unimolecular ring opening of the S-protonated conjugate acid.[5]

-

pH-independent pathway: This involves the formation of a zwitterion through the unimolecular opening of the neutral this compound.[5]

-

At high pH: The ring-opening is catalyzed by hydroxide (B78521) ions in a concerted manner to form the unprotonated imine intermediate.[5]

The stability of the resulting iminium ion plays a critical role in the overall reaction kinetics and equilibrium.[6]

Logical Relationship of this compound Ring Opening:

Caption: General representation of the this compound ring-opening equilibrium.

Oxidation

The this compound ring can be oxidized to form the corresponding aromatic thiazole (B1198619). This transformation is a redox reaction coupled with proton transfer.[8] A common oxidizing agent used for this purpose is manganese dioxide (MnO₂). The reaction involves the removal of two electrons from the this compound ring, accompanied by the loss of two protons to maintain charge neutrality, leading to the formation of the more stable aromatic thiazole ring.[8]

Reduction

Reduction of the this compound ring can lead to cleavage of a C-S bond. For instance, the reduction of the this compound ring formed from cysteine and formaldehyde using sodium in liquid ammonia (B1221849) results in the formation of N-methylcysteine.[2]

Thiazolidinediones (TZDs): A Key Class of Derivatives

Thiazolidinediones, which are this compound rings functionalized with carbonyl groups at the 2 and 4 positions, are a critically important class of drugs used in the treatment of type 2 diabetes mellitus.[2][9]

Synthesis of Thiazolidinedione Derivatives

The synthesis of various TZD derivatives often starts with the core 2,4-thiazolidinedione scaffold, which can then be modified, for example, through Knoevenagel condensation with aldehydes to introduce substituents at the 5-position.[4][10]

General Experimental Protocol for Knoevenagel Condensation: [4]

-

A mixture of 2,4-thiazolidinedione (1.50 mmol), a substituted aryl aldehyde (1.00 mmol), and silica (B1680970) gel (200 mg) is prepared in toluene (B28343) (2 mL) in a pressure vial.

-

A few drops of acetic acid and piperidine (B6355638) (acting as a catalyst) are added to the mixture.

-

The reaction is subjected to microwave irradiation for approximately 25 minutes at 110 °C and 300 W.

-

After the reaction, the mixture is diluted with water and precipitated on ice.

-

The silica gel is removed by vacuum filtration, and the filtrate is concentrated to yield the 5-substituted thiazolidinedione derivative.

Quantitative Data on Thiazolidinedione Synthesis

The following table summarizes the yields for the synthesis of various 5-benzylidene-thiazolidine-2,4-dione derivatives using the microwave-assisted Knoevenagel condensation protocol.

| Aldehyde Substituent | Reaction Time (min) | Yield (%) | Reference |

| 4-Nitro | 25 | 75 | [4] |

| 4-Chloro | 25 | 72 | [4] |

| 4-Fluoro | 25 | 70 | [4] |

| 4-Methoxy | 25 | 65 | [4] |

| Unsubstituted | 25 | 68 | [4] |

Biological Significance: Thiazolidinediones and PPARγ Signaling

Thiazolidinediones exert their therapeutic effects primarily by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[9][11]

Mechanism of Action:

-

Ligand Binding: TZDs bind to and activate PPARγ.[9]

-

Heterodimerization: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR).[9][11]

-

DNA Binding: This PPARγ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) located in the promoter regions of target genes.[9][11]

-

Gene Transcription Modulation: This binding event, in conjunction with coactivator proteins, modulates the transcription of genes involved in insulin (B600854) signaling, adipocyte differentiation, and lipid metabolism.[9][11] The primary effect is an increase in the storage of fatty acids in adipocytes, which in turn reduces the circulating levels of free fatty acids.[9] Consequently, cells become more reliant on glucose oxidation for energy.[9]

PPARγ Signaling Pathway:

Caption: Simplified overview of the PPARγ signaling pathway activated by thiazolidinediones.

Analytical Characterization

A variety of instrumental analytical methods are employed for the determination and characterization of thiazolidinediones in bulk drugs, formulations, and biological fluids.[12][13][14] These methods include chromatographic techniques (such as HPLC) and spectrometric analytical procedures.[12][13] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are crucial for the structural elucidation of newly synthesized this compound derivatives.[15]

Experimental Workflow for this compound Derivative Analysis:

Caption: A typical experimental workflow for the synthesis and analysis of this compound derivatives.

Conclusion

The this compound ring system represents a privileged scaffold in medicinal chemistry, endowed with a rich and versatile set of chemical properties. Its straightforward synthesis, coupled with the capacity for diverse functionalization and its key role in modulating critical biological pathways, ensures its continued prominence in the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and biological interactions is paramount for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound ring opening in penicillin derivatives. Part 1. Imine formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Opening of the this compound ring of penicillin derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 10. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]

- 12. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Characterization of Novel this compound-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazolidine Scaffold: A Privileged Core in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs and a plethora of ongoing research. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound-based compounds, focusing on their anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, consolidated quantitative data, and visual representations of key biological pathways to aid in the rational design of novel this compound-based therapeutics.

Core Structure and Key Positions for Modification

The fundamental this compound core offers several positions for chemical modification, each influencing the compound's physicochemical properties and biological activity. The most extensively studied derivatives are the 2,4-thiazolidinediones (TZDs), where carbonyl groups are present at positions 2 and 4. The key positions for substitution are:

-

N-3 Position: The nitrogen atom of the this compound ring.

-

C-2 Position: Often part of a carbonyl or thione group, but can be substituted.

-

C-5 Position: A critical position for introducing diverse substituents, often via a benzylidene bridge.

Systematic modifications at these positions have allowed for the fine-tuning of activity against various molecular targets.

Anticancer Activity: Targeting Proliferation and Survival

This compound derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways involved in tumor growth and survival.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity

-

Substitution at the C-5 Position: The introduction of a 5-benzylidene moiety is a common and effective strategy. The nature and position of substituents on the aromatic ring of the benzylidene group are crucial for activity.

-

Electron-withdrawing groups (e.g., -NO2, -Cl, -Br) at the para position of the phenyl ring often enhance cytotoxic potency.[2]

-

The presence of a 4-hydroxy group on the phenyl ring has also been associated with significant activity.

-

-

Substitution at the N-3 Position: Modifications at the N-3 position can influence selectivity and potency.

-

Substitution with bulky aromatic or heteroaromatic rings can lead to potent anticancer agents.

-

-

Hybrid Molecules: The conjugation of the this compound scaffold with other pharmacophores, such as isatin (B1672199) or quinoline, has yielded hybrid compounds with enhanced anticancer activity.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

| Compound ID | C-5 Substituent (R) | N-3 Substituent (R') | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Bromobenzylidene | H | B16 (Melanoma) | 17.06 | [2] |

| 2 | 4-Nitrobenzylidene | H | K562 (Leukemia) | Potent | [2] |

| 3 | 4-Chlorobenzylidene | H | CEM (Leukemia) | Potent | [2] |

| 4 | 4-Hydroxybenzylidene | -CH2-CO-NH-Aryl | MCF-7 (Breast) | 13.0 ± 2.28 | [3] |

| 5 | 4-Hydroxybenzylidene | -CH2-CO-NH-Aryl | HepG-2 (Liver) | 11.8 ± 1.95 | [3] |

| 6 | Acridin-9-ylmethylene | Benzyl | Various | 4.1 | [4] |

| 7g | Isatin-linked | Aryl | A549 (Lung) | 40 | [5] |

| 7g | Isatin-linked | Aryl | MCF-7 (Breast) | 40 | [5] |

| 7g | Isatin-linked | Aryl | PC3 (Prostate) | 50 | [5] |

| 22 | Varied Arylidene | Varied Aryl | HepG2 (Liver) | 2.04 ± 0.06 | [6] |

| 22 | Varied Arylidene | Varied Aryl | MCF-7 (Breast) | 1.21 ± 0.04 | [6] |

| 24 | Varied Arylidene | Varied Aryl | HepG2 (Liver) | 0.6 ± 0.02 | [6] |

Signaling Pathway: PPARγ-Independent Anticancer Effects

While some anticancer effects of thiazolidinediones are mediated through Peroxisome Proliferator-Activated Receptor gamma (PPARγ), many derivatives exhibit potent antitumor activity through PPARγ-independent mechanisms. These often involve the induction of apoptosis and cell cycle arrest.

Caption: PPARγ-independent anticancer mechanisms of thiazolidinediones.

Antidiabetic Activity: Enhancing Insulin (B600854) Sensitivity

The most well-known therapeutic application of thiazolidinediones is in the management of type 2 diabetes. Compounds like pioglitazone (B448) and rosiglitazone (B1679542) act as potent agonists of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[7]

Structure-Activity Relationship (SAR) for Antidiabetic Activity

The general pharmacophore for PPARγ agonism includes:

-

An acidic head group: The thiazolidinedione ring.

-

A central linker: Often containing an aromatic ring.

-

A lipophilic tail: A second aromatic or aliphatic group.

-

Thiazolidinedione Ring: The 2,4-dione substitution is essential for activity.

-

Linker and Tail: The nature and length of the linker and the composition of the lipophilic tail significantly impact potency and selectivity. For instance, the ether linkage and the pyridine (B92270) ring in pioglitazone are critical for its activity.

Quantitative Data: In Vitro Antidiabetic Activity

The following table summarizes the in vitro activity of various thiazolidinedione derivatives against key molecular targets in diabetes.

| Compound ID | Target | Activity | IC50/EC50 | Reference |

| Rosiglitazone | PPARγ | Agonist | Potent | [7] |

| Pioglitazone | PPARγ | Agonist | Potent | [7] |

| TZDD2 | α-Amylase | Inhibition | < 50 µg/mL | [8] |

| TZDD2 | α-Glucosidase | Inhibition | < 50 µg/mL | [8] |

| TZDD2 | DPP-4 | Inhibition | Potent | [8] |

| Ethyl-substituted derivative | α-Amylase | Inhibition | 86.06 ± 1.1 µM | [9] |

| Ethyl-substituted derivative | α-Glucosidase | Inhibition | 74.97 ± 1.23 µM | [9] |

| Compound 5p | α-Amylase | Inhibition | 1.01 ± 0.02 µM | [10] |

| Compound C1 | Blood Glucose Lowering | In vivo | Potent | [11] |

Signaling Pathway: PPARγ-Mediated Insulin Sensitization

Thiazolidinediones bind to and activate PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression to improve insulin sensitivity.

Caption: Thiazolidinedione-mediated PPARγ signaling pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold is a versatile platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[12]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

5-Arylidene Substituents: The nature of the substituent on the 5-arylidene ring plays a key role.

-

Electron-withdrawing groups such as nitro and chloro at various positions on the phenyl ring have been shown to be important for antibacterial and antifungal activity.[13]

-

-

N-3 Substitution: Substitution at the N-3 position with various alkyl or aryl groups can modulate the antimicrobial spectrum and potency.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microorganisms.

| Compound ID | C-5 Substituent (R) | N-3 Substituent (R') | Microorganism | MIC (µg/mL) | Reference |

| 58b | 2-Nitrobenzylidene | Indazole moiety | M. tuberculosis | 12 ± 3.24 | [13] |

| 20 | Imidazole-linked | H | S. aureus | Potent | [13] |

| 22 | Imidazole-linked | H | E. coli | Potent | [13] |

| 26 | Imidazole-linked | H | A. niger | Potent | [13] |

| Compound 5 | Varied Arylidene | Varied Aryl | S. Typhimurium | 0.008 - 0.06 | [14] |

| Various | Arylidene | H | Gram-positive bacteria | 2 - 16 | [15] |

| Mycosidine Congeners | Varied Arylidene | Varied | Candida species | High Activity | [2] |

| 3a,b | Benzothiazole-linked | Ethyl urea | S. pneumoniae | 0.008 | [16] |

Mechanism of Action: Antifungal Activity

The precise mechanism of action for many antifungal this compound derivatives is still under investigation. However, some studies suggest that they may disrupt the fungal cell wall or interfere with essential metabolic processes like glucose transport.[2][17]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

-

Substituents on the 2-phenyl ring: The presence of a 4-hydroxy group on a phenyl ring at the C-2 position has been shown to lead to selective inhibition of COX-2.

-

N-3 Substituents: The nature of the substituent at the N-3 position can significantly influence anti-inflammatory potency.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of representative this compound derivatives.

| Compound ID | Target/Assay | Activity | IC50 (µM) | Reference |

| 9a | COX-1 | Inhibition | 0.42 | [18] |

| 9b | COX-1 | Inhibition | 0.32 | [18] |

| 23a | COX-2 | Inhibition | 2.3 | [18] |

| 23b | COX-2 | Inhibition | 1.9 | [18] |

| 6b | COX-2 | Inhibition | 11.65 | [18] |

| 4d | BSA Denaturation | Inhibition | 21.9 µg/mL | [19] |

| 3c | BSA Denaturation | Inhibition | 31.7 µg/mL | [19] |

Signaling Pathway: Inhibition of Pro-inflammatory Cytokines

This compound derivatives can exert their anti-inflammatory effects by interfering with the signaling cascades of key pro-inflammatory cytokines, TNF-α and IL-6. This often involves the modulation of downstream pathways such as NF-κB and MAPKs.

Caption: Inhibition of TNF-α and IL-6 signaling by thiazolidinediones.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, focusing on common and key experimental procedures cited in the literature.

Synthesis of 5-Benzylidene-2,4-thiazolidinedione Derivatives (General Procedure)

This protocol describes the Knoevenagel condensation, a widely used method for synthesizing 5-benzylidene-2,4-thiazolidinediones.

Materials:

-

This compound-2,4-dione

-

Substituted aromatic aldehyde

-

Piperidine (B6355638) (catalyst)

-

Acetic acid (catalyst)

-

Ethanol (B145695) or Toluene (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add equimolar amounts of this compound-2,4-dione (1.0 eq) and the appropriate substituted aromatic aldehyde (1.0 eq).

-

Add the solvent (e.g., ethanol or toluene) to the flask.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) and a few drops of glacial acetic acid.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after 2-8 hours), cool the reaction mixture to room temperature.

-

The precipitated product is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the purified product under vacuum.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivative stock solutions (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should be kept below 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives.

Caption: A typical workflow for this compound derivative drug discovery.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The extensive structure-activity relationship studies summarized in this guide highlight the critical role of specific substitutions in determining the biological activity and target selectivity of these compounds. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways are intended to empower researchers in the rational design and development of the next generation of this compound-based drugs with improved efficacy and safety profiles. The versatility of this core structure suggests that its full therapeutic potential is yet to be completely unveiled, promising exciting future discoveries in the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Discovery of new this compound-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Mechanism of action of thiazolidine-based drugs

An In-depth Technical Guide to the Mechanism of Action of Thiazolidine-Based Drugs

Abstract

This compound-based drugs, particularly the thiazolidinedione (TZD) class, represent a significant therapeutic strategy for managing type 2 diabetes mellitus by targeting insulin (B600854) resistance. This technical guide provides a comprehensive overview of their core mechanism of action, focusing on the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). We delve into the molecular signaling cascades, downstream metabolic consequences, and quantitative aspects of drug-receptor interactions. Furthermore, this document outlines detailed protocols for key experimental assays used to characterize the activity of these compounds and explores known PPARγ-independent effects. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound-based drug pharmacology.

Introduction

The 2,4-thiazolidinedione (B21345) scaffold is a privileged structure in medicinal chemistry, forming the basis for a class of drugs known as TZDs or "glitazones".[1] These agents are potent insulin sensitizers used in the treatment of type 2 diabetes mellitus.[2][3] The primary approved drugs in this class are Pioglitazone (B448) and Rosiglitazone (B1679542).[4] Historically, other compounds like Troglitazone were developed but later withdrawn due to toxicity concerns.[1][4]

The fundamental mechanism of TZDs is their function as high-affinity, selective agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[4][5][6] By activating PPARγ, TZDs modulate the expression of a large network of genes, ultimately enhancing the body's response to insulin.[7][8]

The Core Mechanism: PPARγ-Dependent Signaling

The predominant therapeutic effects of thiazolidinediones are mediated through the activation of PPARγ.[5] This process involves a series of molecular events that translate a ligand-binding event into a complex cellular response.

PPARγ Activation and Heterodimerization

Thiazolidinediones are cell-permeable and travel to the nucleus, where they bind directly to the ligand-binding domain of PPARγ.[4][7] PPARγ is most abundantly expressed in adipose tissue but is also found in skeletal muscle, liver, and macrophages.[2] Upon ligand binding, PPARγ undergoes a conformational change that facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[2][4]

Regulation of Target Gene Transcription

The activated PPARγ/RXR heterodimer functions as a transcription factor. It binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter regions of target genes.[4][9] This binding event recruits a complex of co-activator proteins (such as nuclear receptor coactivator 1), which initiates the transcription of these genes into messenger RNA (mRNA), followed by translation into functional proteins.[4] This genomic action is responsible for the majority of the anti-diabetic effects of TZDs.[4]

Key Metabolic and Cellular Outcomes

The transcriptional regulation by TZDs results in several key physiological changes:

-

Enhanced Insulin Sensitivity : TZDs upregulate the expression of genes involved in glucose metabolism, most notably the glucose transporter GLUT4.[5] This increases glucose uptake and utilization in skeletal muscle and adipose tissue.[3]

-

Modulation of Lipid Metabolism : They promote the transcription of genes for lipoprotein lipase, fatty acid transporter protein, and fatty acyl-CoA synthase.[5] This enhances the clearance of circulating free fatty acids and their storage in subcutaneous adipocytes, thereby reducing lipotoxicity in the liver and muscle.[2][10]

-

Adipocyte Differentiation and Fat Redistribution : TZDs are potent inducers of adipogenesis, promoting the differentiation of preadipocytes into smaller, more insulin-sensitive mature adipocytes.[2][11] This leads to a redistribution of fat from visceral depots to subcutaneous adipose tissue.[7][10]

-

Regulation of Adipokine Secretion : A crucial effect is the significant increase in the expression and secretion of adiponectin, an adipokine known to improve insulin sensitivity and have anti-inflammatory properties.[2][10] Concurrently, TZDs can decrease the expression of pro-inflammatory adipokines like tumor necrosis factor-alpha (TNF-α) and certain interleukins.[4][10]

-

Reduced Hepatic Glucose Production : By improving overall insulin sensitivity, TZDs indirectly lead to reduced gluconeogenesis in the liver.[3][7]

PPARγ-Independent Mechanisms

While the majority of TZD effects are mediated by PPARγ, emerging evidence suggests the existence of off-target or PPARγ-independent pathways. These may contribute to the broader spectrum of biological activities, including some adverse effects.

-

Inhibition of Translation Initiation : Some studies have shown that TZDs can inhibit cell proliferation by blocking the G1-S transition of the cell cycle, independent of PPARγ status. This effect is mediated by the inhibition of translation initiation.[12] This mechanism may underlie some of the observed anti-cancer properties of these drugs.[12][13]

-

Upregulation of IGF-1 Receptor (IGF-1R) : In vascular smooth muscle cells, rosiglitazone and pioglitazone have been shown to upregulate IGF-1R protein levels and signaling. This action appears to be post-transcriptional and independent of PPARγ, potentially contributing to the cardiovascular effects of TZDs.[14]

Quantitative Analysis of TZD-Target Interactions

The interaction between thiazolidinediones and their molecular targets can be quantified to understand their potency and binding characteristics.

Table 1: Binding Affinities of Thiazolidinediones to PPARγ and Human Serum Albumin (HSA)

| Compound | Target | Assay Type | Binding Affinity/Constant | Reference(s) |

|---|---|---|---|---|

| BRL49653 | PPARγ | Radioligand Binding | Kd: ~40 nM | [15] |

| Pioglitazone | HSA (Sudlow Site I) | Affinity Microcolumns | Ka: 3.4 x 105 M-1 | [16] |

| Rosiglitazone | HSA (Sudlow Site I) | Affinity Microcolumns | Ka: 4.6 x 105 M-1 | [16] |

| Pioglitazone | HSA (Sudlow Site II) | Affinity Microcolumns | Ka: 1.7 x 105 M-1 | [16] |

| Rosiglitazone | HSA (Sudlow Site II) | Affinity Microcolumns | Ka: 2.0 x 105 M-1 | [16] |

| Pioglitazone | PPARγ | Molecular Docking | Binding Score: -8.558 kcal/mol | [17] |

| Compound 3j (Novel) | PPARγ | Molecular Docking | Binding Score: -7.765 kcal/mol |[17] |

Table 2: Efficacy and Cellular Effects of Thiazolidinediones

| Compound | Cell Line | Assay | Result | Reference(s) |

|---|---|---|---|---|

| Rosiglitazone (10 µM) | Human Aortic SMCs | Protein Expression | 67% increase in IGF-1R protein | [14] |

| Pioglitazone (10 µM) | Human Aortic SMCs | Protein Expression | 41% increase in IGF-1R protein | [14] |

| Rosiglitazone | HEK 293T cells | Luciferase Reporter | 7.4- to 13-fold activation | [18] |

| Rosiglitazone | 3T3-L1 adipocytes | Luciferase Reporter | Full agonist activity |[18] |

Key Experimental Protocols

Characterizing the mechanism of action of this compound-based drugs involves a suite of standard in vitro assays.

PPARγ Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.

-

Objective : To measure ligand-induced activation of PPARγ.

-

Materials :

-

HEK293 cells or another suitable cell line.

-

PPARγ expression plasmid.

-

PPRE-luciferase reporter plasmid (e.g., tk-PPREx3-luc).

-

Internal control plasmid (e.g., Renilla luciferase vector).

-

Transfection reagent.

-

Test compounds (TZDs) and vehicle control (e.g., DMSO).

-

Luciferase assay reagent and a luminometer.[18]

-

-

Protocol :

-

Cell Seeding : Seed HEK293 cells in multi-well plates and allow them to adhere overnight.

-

Transfection : Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent.

-

Treatment : After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test TZD or vehicle control. Incubate for 16-24 hours.[18]

-

Lysis & Measurement : Lyse the cells according to the luciferase assay kit manufacturer's protocol. Measure the firefly luciferase activity (from the PPRE reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Express the results as fold induction compared to the vehicle control.[18]

-

Target Gene Expression Analysis by qPCR

This method is used to confirm that PPARγ activation leads to the transcription of known target genes.

-

Objective : To quantify the change in mRNA levels of PPARγ target genes (e.g., Adiponectin, GLUT4) following TZD treatment.

-

Protocol :

-

Cell Treatment : Culture relevant cells (e.g., adipocytes) and treat with the TZD or vehicle for a specified time.

-

RNA Extraction : Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR : Perform quantitative PCR using the synthesized cDNA, a qPCR master mix, and specific primers for the target gene and a housekeeping gene (for normalization).

-

Data Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. Express results as fold change relative to the vehicle control.[18]

-

Adipocyte Differentiation Assay

This functional assay assesses the ability of a compound to induce adipogenesis, a hallmark of PPARγ activation.

-

Objective : To visualize and quantify lipid accumulation in preadipocytes induced to differentiate by a TZD.

-

Protocol :

-

Cell Culture : Grow preadipocyte cells (e.g., 3T3-L1) to confluence.

-

Induction : Replace the medium with a differentiation cocktail containing the test TZD or a positive control (e.g., rosiglitazone).

-

Differentiation : Culture the cells for several days, replacing the medium every 2-3 days, until mature adipocytes with visible lipid droplets form.

-

Staining : Fix the cells and stain the intracellular lipid droplets with Oil Red O solution.

-

Quantification : Visualize the stained lipid droplets via microscopy. To quantify, extract the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance spectrophotometrically (e.g., at 520 nm).[18]

-

Conclusion

The mechanism of action of this compound-based drugs is primarily and potently driven by their role as selective agonists of the nuclear receptor PPARγ. This activation initiates a cascade of genomic events, leading to the altered transcription of numerous genes involved in glucose and lipid metabolism. The principal outcomes—enhanced insulin sensitivity, favorable modulation of lipid profiles, and regulation of adipokine secretion—directly address the core pathophysiology of type 2 diabetes. While PPARγ-independent pathways are being investigated and may contribute to the drugs' broader effects, the PPARγ-dependent signaling cascade remains the cornerstone of their therapeutic efficacy. A thorough understanding of these pathways, supported by quantitative binding data and robust experimental validation, is critical for the ongoing development of next-generation, safer, and more selective PPARγ modulators.[6][19]

References

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. africanjournalofdiabetesmedicine.com [africanjournalofdiabetesmedicine.com]

- 4. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 5. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. nps.org.au [nps.org.au]

- 11. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Thiazolidinediones Up-regulate Insulin-like Growth Factor-1 Receptor via a Peroxisome Proliferator-activated Receptor γ-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Generation of affinity maps for thiazolidinediones with human serum albumin using affinity microcolumns. I. Studies of effects by glycation on multisite drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of novel this compound-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Thiazolidinedione as a Promising Medicinal Scaffold for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazolidine: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazolidine core, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, has emerged as a privileged scaffold in organic synthesis and medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of this compound's role as a versatile building block, detailing key synthetic methodologies, experimental protocols, and its application in the modulation of critical biological pathways.

Core Synthetic Methodologies

The construction of the this compound ring and its derivatives can be achieved through several efficient synthetic strategies. The most prominent among these are multicomponent reactions and cyclo-condensations, which offer high atom economy and rapid access to molecular diversity.

Multicomponent Synthesis of 2,3-Disubstituted 4-Thiazolidinones

One of the most powerful methods for synthesizing 4-thiazolidinones is the one-pot, three-component reaction involving an amine, an aldehyde or ketone, and thioglycolic acid.[1][2][3][4] This approach is highly convergent and allows for the introduction of diversity at positions 2 and 3 of the thiazolidinone ring.

Workflow for Multicomponent Synthesis of 4-Thiazolidinones

Caption: General workflow for the multicomponent synthesis of 4-thiazolidinones.

Knoevenagel Condensation for 5-Substituted-2,4-Thiazolidinediones

The synthesis of 5-arylidenyl-2,4-thiazolidinediones, a class of compounds with significant biological activities, is commonly achieved through the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with various aromatic aldehydes.[5][6][7][8][9][10][11] This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or baker's yeast.[10]

Experimental Protocol: Synthesis of 5-Arylidenyl-2,4-thiazolidinedione [5]

-

A mixture of 2,4-thiazolidinedione (0.01 mol) and an aromatic aldehyde (0.01 mol) is prepared in polyethylene (B3416737) glycol-300 (5 ml).

-

The reaction mixture is heated in an oil bath for 3 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into cold water.

-

The resulting solid product is filtered, washed with water, and then recrystallized from ethanol (B145695).

Synthesis of 2-Arylthis compound-4-carboxylic Acids

2-Arylthis compound-4-carboxylic acids are readily synthesized by the condensation of L-cysteine with an appropriate aldehyde.[12][13][14][15][16] This reaction proceeds under mild conditions and provides a straightforward route to this important class of this compound derivatives.

Experimental Protocol: Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acid [12]

-

A mixture of L-cysteine (16.50 mmol) and the corresponding (het)arylaldehyde (16.50 mmol) is prepared in ethanol (30.00 mL).

-

The mixture is stirred at room temperature for 2-5 hours.

-

The solid that forms is separated by filtration, washed with diethyl ether, and dried to yield the final product.

This compound Derivatives in Drug Discovery

The this compound scaffold is a key component in a multitude of compounds with diverse pharmacological activities, including antidiabetic, anticancer, and antiviral properties.

Antidiabetic Activity: PPAR-γ Agonism

Thiazolidinediones (TZDs), particularly 2,4-thiazolidinediones, are well-known for their insulin-sensitizing effects, which are mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[17][18][19][20] Upon binding to PPAR-γ, TZDs induce a conformational change in the receptor, leading to the recruitment of co-activators and the regulation of target gene expression involved in glucose and lipid metabolism.

Signaling Pathway of Thiazolidinedione-Mediated PPAR-γ Activation

Caption: PPAR-γ activation by thiazolidinediones leading to improved insulin sensitivity.[17][19][20]

Table 1: In Vivo Antidiabetic Activity of Thiazolidinedione Derivatives

| Compound | Animal Model | Dose | Reduction in Blood Glucose Level (%) | Reference |

| Compound 6 | Alloxan-induced diabetic rats | - | 69.55 | [21] |

| Compound 11 | Alloxan-induced diabetic rats | - | 66.95 | [21] |

| B-TZD-11 | High-fat diet-streptozotocin-induced diabetic rats | - | Significant reduction | [22] |

| B-TZD-13 | High-fat diet-streptozotocin-induced diabetic rats | - | Significant reduction (superior to B-TZD-11) | [22] |

| Compounds 4-7 | Alloxan-induced diabetic rats | 50, 100, 250 mg/Kg | Dose-dependent reduction | [23][24][25] |

Anticancer Activity: Induction of Apoptosis

Numerous thiazolidinone derivatives have demonstrated potent anticancer activity against a wide range of human cancer cell lines.[26][27][28][29][30][31][32][33][34][35] One of the key mechanisms of their antitumor effect is the induction of apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis Induction Pathway by Thiazolidinone Derivatives

Caption: Thiazolidinone-induced apoptosis via intrinsic and extrinsic pathways.[29][31][32]

Table 2: Cytotoxic Activity (IC50, µM) of Thiazolidinone Derivatives against Various Cancer Cell Lines

| Compound | A549 (Lung) | MCF-7 (Breast) | PC3 (Prostate) | HeLa (Cervical) | HCT-116 (Colon) | Reference |

| Compound 28 | 4.6 ± 0.8 | 2.1 ± 0.5 | 2.9 ± 0.3 | 3.2 ± 0.5 | - | [26] |

| Compound 2 | - | 0.54 | - | - | - | [26] |

| Compound 4 | 0.35 | - | - | - | - | [26] |

| Compound 7g | 40 | 40 | 50 | - | - | [28] |

| Compound 13a | - | - | - | - | 0.05 (mM/ml) | [27] |

| Compound 13b | - | - | - | - | 0.12 (mM/ml) | [27] |

| Compound 7 | - | - | - | - | - | [27] |

| Compound 29a/b | - | - | - | Active | - | [27] |

| Compound 20a | - | - | - | 2.99 | - | [27] |

| Compound 11 | - | 5.02 | - | - | - | [30] |

| Compound 37 | - | - | - | - | - | [30] |

| Compound 38 | - | - | - | - | - | [30] |

| Compound 39 | - | - | - | - | - | [30] |

| Compound 44 | - | - | - | - | - | [30] |

| Compound 45 | - | - | - | - | - | [30] |

| Compound 55 | - | - | - | - | 0.92 (HCT-15) | [30] |

| Compound 2b | 9.26±0.73 | - | - | - | - | [31] |

| Compound 4b | 5.25±0.32 | - | - | - | - | [31] |

| Compounds 5 & 6 | - | - | - | - | Moderate Activity | [33] |

| Compound 3i | - | - | - | 0.007 | 0.001 (HCT-8) | [34][35] |

Antiviral Activity: Influenza Neuraminidase Inhibition

This compound-4-carboxylic acid derivatives have been identified as promising inhibitors of the influenza neuraminidase (NA) enzyme.[36][37][38][39][40] By mimicking the transition state of the sialic acid cleavage reaction, these compounds can block the active site of NA, thereby preventing the release of new viral particles from infected cells and halting the spread of the infection.

Mechanism of Influenza Neuraminidase Inhibition by this compound Derivatives

Caption: Inhibition of influenza neuraminidase by this compound derivatives prevents viral release.[39]

Table 3: Inhibitory Activity (IC50) of this compound-4-carboxylic Acid Derivatives against Influenza Neuraminidase

| Compound | IC50 (µM) | Reference |

| 4f | 0.14 | [36] |

| 4a | Potent Activity | [37][40] |

| 4b | Potent Activity | [37][40] |

| 6a | Potent Activity | [37][40] |

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives is crucial for confirming their identity and purity. Standard spectroscopic techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, including the chemical environment of protons and carbons, and their connectivity.[41][42][43][44]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (carbonyl), N-H, and C-N bonds, which are characteristic of the this compound core and its substituents.[34][41][42][43][45]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula.[34][42][43]

This guide highlights the significance of the this compound scaffold as a foundational element in the synthesis of compounds with profound biological implications. The synthetic versatility of this heterocyclic system, coupled with its proven efficacy in modulating key biological targets, ensures its continued prominence in the fields of organic synthesis and drug discovery. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. research.aston.ac.uk [research.aston.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthis compound-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. refp.cohlife.org [refp.cohlife.org]

- 20. Development of novel this compound-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. galaxypub.co [galaxypub.co]

- 28. biointerfaceresearch.com [biointerfaceresearch.com]

- 29. Anticancer potential of new steroidal thiazolidin-4-one derivatives. Mechanisms of cytotoxic action and effects on angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. sciensage.info [sciensage.info]

- 36. Design, synthesis and biological activity of this compound-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. tandfonline.com [tandfonline.com]

- 38. researchgate.net [researchgate.net]

- 39. benchchem.com [benchchem.com]

- 40. Novel this compound-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. ijfmr.com [ijfmr.com]

- 42. Synthesis of Thiazolidinedione Compound Library [mdpi.com]

- 43. researchgate.net [researchgate.net]

- 44. This compound(504-78-9) 1H NMR spectrum [chemicalbook.com]

- 45. e3s-conferences.org [e3s-conferences.org]

Thiazolidine-Based Compounds as Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiazolidine-based compounds, a class of heterocyclic molecules, have emerged as a promising scaffold in the development of novel anticancer therapeutics. Initially recognized for their utility in treating type 2 diabetes, these compounds have demonstrated significant potential in oncology through their multifaceted mechanisms of action. This technical guide provides an in-depth overview of the current landscape of this compound derivatives in cancer research, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Mechanisms of Action: Modulating Key Cancer Signaling Pathways

The anticancer effects of this compound-based compounds are attributed to their ability to interfere with critical signaling pathways that govern cancer cell proliferation, survival, and apoptosis. These compounds have been shown to act through both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent mechanisms.[1]

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[2][3] Several thiazolidinedione derivatives have been found to inhibit this pathway, contributing to their anticancer effects.[4][5] The mechanism often involves the upregulation of the tumor suppressor PTEN, which in turn inhibits PI3K, leading to the downstream suppression of Akt and mTOR.

Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] This is often achieved by modulating the expression of key apoptosis-regulating proteins. Thiazolidinediones have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[6] Some derivatives have been shown to induce apoptosis through a caspase-9 dependent pathway.[6]

Structure-Activity Relationship (SAR)

The anticancer activity of this compound-based compounds is highly dependent on their chemical structure. Modifications at various positions of the this compound ring can significantly impact their potency and selectivity.

| Position of Substitution | Substituent | Effect on Anticancer Activity | Reference |

| N-3 of this compound Ring | Aromatic/heterocyclic rings | Often enhances activity. | [7] |

| Long alkyl chains | Can increase lipophilicity and cell permeability. | [8] | |

| C-5 of this compound Ring | Benzylidene group | A common and effective substituent. | [8] |

| Electron-withdrawing groups on the benzylidene ring (e.g., -Cl, -Br, -NO2) | Generally increases cytotoxic activity. | [8] | |

| Electron-donating groups on the benzylidene ring (e.g., -CH3, -OCH3) | Often decreases cytotoxic activity. | [8] | |

| Naphthylidene group | Can confer potent HDAC inhibitory activity. | [8] | |

| C-2 of this compound Ring | Imino group | Can be a key feature for certain anticancer activities. | [6] |

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected this compound-based compounds, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Table 1: IC50 Values of 2,4-Thiazolidinedione Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |